1-Ethyl-3-hydroxyurea
Overview
Description
1-Ethyl-3-hydroxyurea is an organic compound with the molecular formula C₃H₈N₂O₂ and a molecular weight of 104.11 g/mol It is a derivative of urea, characterized by the presence of an ethyl group and a hydroxyl group attached to the urea moiety
Mechanism of Action
Target of Action
The primary target of 1-Ethyl-3-hydroxyurea, a derivative of hydroxyurea, is the enzyme ribonucleotide reductase . This enzyme plays a crucial role in DNA synthesis by converting ribonucleotides to deoxyribonucleotides .
Mode of Action
This compound interacts with its target by inhibiting the activity of ribonucleotide reductase . This inhibition prevents the conversion of ribonucleotides to deoxyribonucleotides, effectively halting the cell cycle at the G1/S phase . This mechanism also has radiation sensitizing activity by maintaining cells in the G1 phase and interfering with DNA repair .
Biochemical Pathways
The action of this compound affects the DNA synthesis pathway. By inhibiting ribonucleotide reductase, it disrupts the production of deoxyribonucleotides, essential building blocks for DNA replication . This disruption can lead to cell cycle arrest and potential cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Hydroxyurea is well absorbed after oral administration . It is metabolized in the liver and excreted in urine . The half-life of hydroxyurea is approximately 1.9 to 3.9 hours . These properties may impact the bioavailability and efficacy of this compound.
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of DNA synthesis and potential cell cycle arrest . This can lead to the death of rapidly dividing cells, such as cancer cells, making it a potential candidate for antineoplastic therapy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage temperature can affect the stability of the compound . Furthermore, the compound’s effectiveness can be influenced by the physiological environment, including the presence of other drugs, the patient’s metabolic state, and disease-specific factors .
Biochemical Analysis
Biochemical Properties
1-Ethyl-3-hydroxyurea, similar to hydroxyurea, is known to inhibit ribonucleotide reductase, which causes a depletion of the deoxyribonucleotide pool and dramatically reduces cell proliferation . This interaction with enzymes and proteins plays a significant role in biochemical reactions.
Cellular Effects
This compound can have profound effects on various types of cells and cellular processes. For instance, hydroxyurea can induce cellular senescence in both healthy and transformed cells in vitro, in part, because of increased reactive oxygen species (ROS) . It’s plausible that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
Studies on hydroxyurea suggest that it has rapid absorption, distribution, and clearance . It’s possible that this compound may have similar characteristics, including stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
While specific studies on this compound in animal models are lacking, research on hydroxyurea suggests that it can have varying effects at different dosages . It’s plausible that this compound may have similar dosage-dependent effects, including threshold effects and potential toxic or adverse effects at high doses.
Metabolic Pathways
Hydroxyurea is known to induce the eNOS-cGMP pathway in endothelial cells . It’s possible that this compound may interact with similar enzymes or cofactors and have effects on metabolic flux or metabolite levels.
Transport and Distribution
Research suggests that hydroxyurea is a substrate for specific solute carrier transporters, including organic cation/carnitine transporters and organic anion transporting polypeptides . These transporters could potentially play a role in the transport and distribution of this compound within cells and tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-hydroxyurea can be synthesized through the nucleophilic addition of ethylamine to potassium isocyanate in an aqueous medium . This method is advantageous as it avoids the use of organic co-solvents and is environmentally friendly. The reaction proceeds as follows:
C2H5NH2+KOCN→C2H5NHC(O)NH2
The product can be purified by recrystallization from ethanol to obtain high purity this compound .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of ethylamine with phosgene to form ethyl isocyanate, which is then hydrolyzed to yield the desired product. This method, while efficient, requires careful handling of phosgene due to its toxicity .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-hydroxyurea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of N-ethylurea.
Reduction: Formation of ethylamine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-Ethyl-3-hydroxyurea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Hydroxyurea: Similar in structure but lacks the ethyl group.
N-methylurea: Contains a methyl group instead of an ethyl group. Used in various chemical syntheses.
Uniqueness: 1-Ethyl-3-hydroxyurea is unique due to the presence of both an ethyl and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-ethyl-3-hydroxyurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c1-2-4-3(6)5-7/h7H,2H2,1H3,(H2,4,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWNKYXWTZJASD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205716 | |
Record name | Urea, 1-ethyl-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5710-11-2 | |
Record name | Urea, 1-ethyl-3-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005710112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, 1-ethyl-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.